![molecular formula C18H18N6O2 B11016286 N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11016286.png)
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a pyrazole ring, an indole moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Oxadiazole Formation: The oxadiazole ring is often synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the pyrazole, indole, and oxadiazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and pyrazole positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted amide or pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide. For instance, a related compound demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% . These findings suggest that the compound may possess similar anticancer activity, warranting further investigation into its efficacy and mechanisms of action.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activities. In a study involving derivatives of oxadiazol compounds, several exhibited promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These computational methods allow researchers to visualize how the compound binds to specific proteins associated with disease pathways. For example, docking studies have shown favorable binding affinities with targets involved in cancer and microbial resistance mechanisms .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that can yield diverse derivatives with varying biological activities. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds . These methods are crucial for ensuring that the compounds produced are suitable for biological testing.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the pyrazole and indole rings can significantly influence biological activity. Research has indicated that modifications can enhance potency against specific cancer types or improve selectivity towards microbial targets .
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole and indole moieties are known to bind to various biological targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide: Lacks the dimethyl substitution on the pyrazole ring.
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-thiadiazol-5-yl]propanamide: Contains a thiadiazole ring instead of an oxadiazole ring.
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-triazol-5-yl]propanamide: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its specific combination of functional groups. The presence of the dimethyl-substituted pyrazole ring, the indole moiety, and the oxadiazole ring provides a distinct set of chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H22N4O3 and a molecular weight of approximately 310.4 g/mol. The structural components include a pyrazole ring, an indole moiety, and an oxadiazole derivative, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in disease pathways. Below are key areas of activity:
1. Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyrazole rings exhibit significant anticancer properties. For instance, derivatives have shown selective inhibition against cancer-related carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. Notably, some compounds demonstrated IC50 values in the low nanomolar range (around 89 pM for hCA IX) .
2. Anti-inflammatory Effects
The pyrazole scaffold has been recognized for its anti-inflammatory properties. Research indicates that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that certain pyrazole derivatives can achieve up to 85% inhibition of these cytokines at concentrations significantly lower than traditional anti-inflammatory drugs like dexamethasone .
3. Antimicrobial Properties
Compounds similar to this compound have shown promising results against various bacterial strains including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring has been linked to enhanced antibacterial activity .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound inhibits specific enzymes related to cancer progression and inflammation.
- Receptor Modulation : Interaction with receptors involved in inflammatory responses enhances its therapeutic potential.
Case Studies
Several studies have investigated the biological effects of related compounds:
Case Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapy agents, highlighting the potential for developing new cancer therapies based on this scaffold .
Case Study 2: Anti-inflammatory Activity
In a controlled in vitro experiment, a derivative similar to the target compound was tested against human monocytes stimulated with lipopolysaccharides (LPS). The results showed a marked reduction in TNF-α production compared to untreated controls, supporting the hypothesis that pyrazole derivatives can serve as effective anti-inflammatory agents .
Data Table: Summary of Biological Activities
Activity Type | Target/Mechanism | IC50/Effectiveness |
---|---|---|
Anticancer | hCA IX inhibition | 89 pM |
Anti-inflammatory | TNF-α and IL-6 inhibition | Up to 85% |
Antimicrobial | E. coli, S. aureus | Significant inhibition at low concentrations |
Properties
Molecular Formula |
C18H18N6O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C18H18N6O2/c1-11-9-15(22-24(11)2)20-16(25)5-6-17-21-18(23-26-17)13-4-3-12-7-8-19-14(12)10-13/h3-4,7-10,19H,5-6H2,1-2H3,(H,20,22,25) |
InChI Key |
KAFDCPYSRKNBFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.